Menthyl 2-chloroacetate

Beschreibung

Menthyl 2-chloroacetate is a chiral ester derived from (-)-menthol, a naturally occurring cyclic monoterpene alcohol. Its synthesis involves the O-acylation of (-)-menthol with chloroacetyl chloride under alkaline conditions, yielding a compound with a bulky, stereochemically defined menthyl group (Scheme 1, ). This structural feature imparts unique physicochemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical applications. For instance, menthyl-derived compounds exhibit antifungal activity and have been explored as GABA- and TRP channel modulators .

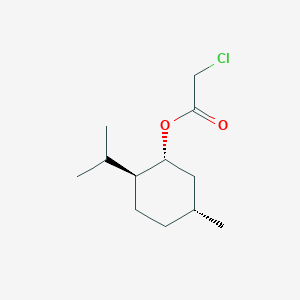

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQPKRVACXDVNV-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033676 | |

| Record name | (+/-)-Menthyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27994-88-3 | |

| Record name | Acetic acid, 2-chloro-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27994-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Menthyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Menthyl 2-chloroacetate typically involves the esterification of [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] with chloroacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Menthyl 2-chloroacetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and chloroacetic acid.

Substitution: The chlorine atom in the chloroacetate group can be substituted with nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water or aqueous solutions.

Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Hydrolysis: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] and chloroacetic acid.

Substitution: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] derivatives with substituted nucleophiles.

Reduction: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol].

Wissenschaftliche Forschungsanwendungen

Menthyl 2-chloroacetate is a chemical compound with applications in chemistry, medicine, and industry. Research has also explored its insecticidal properties.

Scientific Research Applications

Chemistry

this compound serves as an intermediate in synthesizing complex organic molecules. The (S P)-l-menthyl o-anisyl-(phenyl)phosphinylacetate derivative is a key intermediate in the enantiodivergent synthesis of both enantiomers of P-stereogenic phosphine oxides, including the chiral ligand PAMPO, which highlights its role in constructing complex chiral molecules relevant to asymmetric catalysis.

Medicine

this compound has been investigated for potential pharmacological properties, including anticonvulsant activity.

Industry

this compound is used in the production of fine chemicals and pharmaceuticals.

Pest control

Menthyl chloroacetate, along with menthyl dichloroacetate and menthyl cinnamate, has exhibited enhanced mosquitocidal activity compared to L-menthone, suggesting applications as novel mosquito control agents.

Chemical Reactions

This compound participates in several chemical reactions:

- Hydrolysis: Produces [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] and chloroacetic acid.

- Substitution: Forms [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] derivatives with substituted nucleophiles.

- Reduction: Produces [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol].

Wirkmechanismus

The mechanism of action of Menthyl 2-chloroacetate involves its interaction with biological molecules through its ester and chloroacetate functional groups. The ester group can undergo hydrolysis, releasing the active alcohol and chloroacetic acid, which can further interact with cellular components. The chloroacetate group can participate in substitution reactions, modifying biological molecules and potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Esters

Table 1: Reaction Yields of 2-Chloroacetate Esters in Cyclopropanation

| Ester | Yield (%) | Reference |

|---|---|---|

| Methyl 2-chloroacetate | 28 | |

| Ethyl 2-chloroacetate | 23 | |

| Benzyl 2-chloroacetate | 31 | |

| tert-Butyl 2-chloroacetate | 31 |

Menthyl 2-chloroacetate’s synthesis is distinct due to the chiral menthyl group, which requires precise conditions to retain stereochemical integrity .

Physicochemical Properties

- Solubility and Stability: this compound is lipophilic, aligning with its menthol backbone, whereas smaller esters like methyl or ethyl derivatives are more water-soluble . Benzyl 2-chloroacetate is insoluble in water but miscible with organic solvents like ethanol .

- Thermal Properties : Ethyl 2-chloroacetoacetate is a pale yellow liquid (b.p. 137°C), while methyl analogs are volatile and require careful handling due to toxicity .

Biologische Aktivität

Menthyl 2-chloroacetate, a derivative of menthol, has garnered attention for its diverse biological activities. This compound is synthesized through the acylation of menthol with chloroacetyl chloride, resulting in a versatile molecule with potential applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and cytotoxic properties, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves the reaction of menthol with chloroacetyl chloride. The process typically yields a colorless liquid with a high purity level. The chemical structure can be confirmed using techniques such as NMR spectroscopy, which provides detailed insights into the molecular framework of the compound .

Antifungal Activity

This compound has demonstrated significant antifungal properties against various fungal strains. A study evaluated its efficacy against several pathogenic fungi, revealing promising inhibition rates:

| Fungal Strain | Inhibition Rate (%) | Control (Chlorothalonil) (%) |

|---|---|---|

| Pseudomonas piricola | 93.3 | 70.0 |

| Cercospora arachidicola | 82.4 | 75.0 |

| Fusarium oxysporum | 90.5 | 68.0 |

The compound exhibited broad-spectrum antifungal activity, outperforming traditional fungicides like chlorothalonil in several cases .

Antibacterial Activity

In addition to its antifungal properties, this compound has shown antibacterial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

These findings indicate that this compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Research into the cytotoxic effects of this compound has yielded important insights into its potential therapeutic applications. In vitro studies assessed the compound's impact on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

The cytotoxicity results suggest that this compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, contributing to its anticancer effects .

The biological activity of this compound can be attributed to its interaction with cellular targets involved in growth and proliferation. Molecular docking studies have revealed that the compound binds effectively to key enzymes and receptors associated with fungal and bacterial metabolism, enhancing its inhibitory effects .

Case Studies

- Antifungal Efficacy in Agriculture : A field study demonstrated that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yields and reduced reliance on synthetic fungicides.

- Clinical Trials for Antimicrobial Use : Preliminary clinical trials have indicated that this compound can be effective in treating skin infections caused by antibiotic-resistant bacteria, showcasing its potential as a novel therapeutic agent.

Q & A

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer: Employ QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations can predict hydrolysis rates in aqueous environments. Validate with experimental LC-MS/MS data tracking degradation products .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.